2-(3,4-Dimethoxybenzylidene)-1-indanone is an organic compound classified as a chalcone, characterized by the presence of a benzylidene moiety derived from 3,4-dimethoxybenzaldehyde and an indanone structure. The compound has the molecular formula CHO and features two methoxy groups attached to the benzene ring, contributing to its unique chemical properties and potential biological activities. The compound is often studied for its structural characteristics, which include a dihedral angle between the indanone ring and the benzene ring of approximately 2.54 degrees, indicative of its planar conformation that facilitates π-stacking interactions in solid-state structures .
The primary synthesis route for 2-(3,4-Dimethoxybenzylidene)-1-indanone involves a base-catalyzed aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 1-indanone. This reaction can be represented as follows:
In this reaction, sodium hydroxide acts as a catalyst to facilitate the formation of the double bond between the carbonyl carbon of the aldehyde and the methylene carbon adjacent to the carbonyl in the indanone structure . The reaction typically occurs under solvent-free conditions at elevated temperatures (around 60°C), promoting higher yields and minimizing waste through greener chemistry practices .
Research indicates that compounds similar to 2-(3,4-Dimethoxybenzylidene)-1-indanone exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of methoxy groups in the structure is believed to enhance these activities by improving solubility and biological availability. Some studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .
The synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone can be achieved through several methods:
These methods highlight the compound's accessibility for synthetic chemists interested in exploring its properties further.
2-(3,4-Dimethoxybenzylidene)-1-indanone has potential applications in various fields:
Interaction studies involving 2-(3,4-Dimethoxybenzylidene)-1-indanone often focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound can interact with specific protein targets involved in cancer pathways. Such interactions may lead to modulation of signaling pathways critical for cell proliferation and survival .
Several compounds share structural similarities with 2-(3,4-Dimethoxybenzylidene)-1-indanone. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(3-Methoxybenzylidene)-1-indanone | One methoxy group on benzene | Potentially lower biological activity due to reduced lipophilicity. |
| 2-(Benzylidene)-1-indanone | No methoxy substituents | Lacks enhanced solubility; simpler structure may limit applications. |
| 2-(3,5-Dimethoxybenzylidene)-1-indanone | Two methoxy groups positioned differently | Different dihedral angles may affect stacking interactions. |
These comparisons illustrate how variations in substituents can influence both the physical properties and potential applications of these compounds.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one, emphasizing its stereochemical configuration and functional group arrangement. Key features include:
The systematic name reflects three critical structural aspects:
Alternative identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 5706-15-0 | |
| ChEMBL ID | CHEMBL107218 | |
| NSC Number | 643174 |
Chalcones, first characterized in the late 19th century, laid the foundation for understanding conjugated enone systems. The structural evolution from simple benzalacetophenones to complex derivatives like 2-(3,4-dimethoxybenzylidene)-1-indanone occurred through three key phases:
This compound exemplifies advancements in substituent engineering, where methoxy groups at positions 3 and 4 optimize π-π stacking interactions while maintaining solubility in polar aprotic solvents.
The benzylidene-indanone framework combines features of both chalcones and polycyclic aromatic hydrocarbons. Comparative analysis reveals:
| Structural Feature | 2-(3,4-Dimethoxybenzylidene)-1-Indanone | Generic Benzylidene-Indanone |
|---|---|---|
| Aromatic substitution | 3,4-Dimethoxy | Typically unsubstituted |
| Torsional angle (C1-C2-Cα-Cβ) | 178.5° | 160–170° |
| Dipole moment | 3.2 D | 2.8–3.0 D |
The 3,4-dimethoxy configuration induces electronic effects that:
X-ray diffraction studies confirm a nearly coplanar arrangement between the indanone core and benzylidene moiety, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice.
Single-crystal X-ray diffraction studies reveal that 2-(3,4-dimethoxybenzylidene)-1-indanone crystallizes in a monoclinic system with space group P2₁/c. The molecule adopts a nearly planar conformation, with the indanone core (C1–C9) and 3,4-dimethoxybenzylidene moiety (C10–C18) forming a conjugated π-system. The crystallographic data (CCDC 148419) show unit cell parameters of a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, and β = 98.76° [1] .
The planarity is facilitated by intramolecular C–H···O hydrogen bonding between the carbonyl oxygen (O1) and the methoxy group (O3), with a bond distance of 2.67 Å. This interaction locks the benzylidene group into a trans-configuration relative to the indanone carbonyl, optimizing orbital overlap for extended conjugation .
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 8.214 |
| b (Å) | 10.532 |
| c (Å) | 14.763 |
| β (°) | 98.76 |
| Volume (ų) | 1264.8 |
| Z | 4 |
The dihedral angle between the indanone ring (C1–C9) and the 3,4-dimethoxybenzylidene ring (C10–C18) measures 2.54°, indicating near-perfect coplanarity . This alignment enables efficient π-stacking along the crystallographic b-axis, with an interplanar spacing of 3.48 Å between adjacent molecules [2]. The stacking is further stabilized by offset face-to-face interactions, where the centroid of the benzylidene ring aligns with the indanone’s carbonyl group in neighboring molecules.
Methoxy groups at C13 and C14 adopt equatorial orientations, deviating from the benzylidene plane by 0.087 Å and 0.114 Å, respectively. These minimal distortions preserve conjugation while allowing van der Waals contacts between methoxy methyl groups (C17, C18) and aromatic protons of adjacent stacks [2] .
Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:
¹H NMR (400 MHz, CDCl₃) exhibits:
¹³C NMR (100 MHz, CDCl₃) assignments:
Electron ionization mass spectrometry (EI-MS) shows:
The synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone proceeds through a well-established aldol condensation mechanism, specifically the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 1-indanone [2]. This mechanistic pathway represents a classic example of crossed aldol condensation where the ketone component acts as the nucleophile and the aldehyde serves as the electrophile [2] [3].
The reaction mechanism initiates with the base-catalyzed enolate formation from 1-indanone [4] [5]. Under basic conditions, typically using sodium hydroxide or potassium hydroxide as the catalyst, the alpha-hydrogen adjacent to the carbonyl group of 1-indanone is abstracted, generating a resonance-stabilized enolate anion [5] [6]. This enolate formation represents the rate-determining step in kinetic control conditions and is crucial for the subsequent carbon-carbon bond formation [7] [8].
Following enolate generation, the nucleophilic enolate anion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a new carbon-carbon bond and generating an alkoxide intermediate [4] [9]. The alkoxide intermediate is subsequently protonated by the solvent or other proton donors present in the reaction medium, yielding the beta-hydroxy carbonyl compound (aldol product) [5] [8].
The final mechanistic step involves the elimination of water from the beta-hydroxy carbonyl intermediate through an E1cb mechanism [9]. This dehydration process is facilitated by the base catalyst, which abstracts the alpha-hydrogen to form an enolate, followed by the elimination of hydroxide as a leaving group [9]. The resulting product is the alpha,beta-unsaturated ketone, 2-(3,4-Dimethoxybenzylidene)-1-indanone, which exhibits enhanced stability due to conjugation between the aromatic system and the carbonyl group .
The thermodynamic driving force for this reaction stems from the formation of the conjugated system, which provides additional stabilization energy. The presence of the methoxy groups at the 3 and 4 positions of the benzaldehyde component influences the electronic properties of the aromatic ring, creating a moderately electron-rich system that affects the reaction kinetics [11].
Solvent-free synthesis protocols have emerged as environmentally sustainable alternatives to traditional solution-phase reactions, offering significant advantages in terms of waste reduction, energy efficiency, and operational simplicity [2] [12]. The base-catalyzed solvent-free synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone represents a paradigmatic example of green chemistry principles applied to organic synthesis [2] [3].
The solvent-free protocol involves the direct mixing of solid reactants in stoichiometric proportions, typically 3,4-dimethoxybenzaldehyde (0.25 grams) and 1-indanone (0.20 grams), followed by mechanical grinding to achieve intimate contact between the components [2]. The base catalyst, commonly sodium hydroxide (0.05 grams), is added as a finely ground powder to ensure uniform distribution throughout the reaction mixture [2] [12].
The reaction proceeds through a solid-state mechanism where the base catalyst facilitates enolate formation despite the absence of solvent. The reaction mixture is typically allowed to stand at room temperature for 15 minutes, during which the solid reactants undergo a phase transition to form a brown-colored oil, indicating the progress of the condensation reaction [2]. The reaction temperature can be elevated to 60°C to accelerate the reaction rate, achieving completion within 10-15 minutes [12].
Microwave-assisted solvent-free synthesis has demonstrated remarkable efficiency improvements over conventional heating methods [13] [14]. Under microwave irradiation at 160-320 watts, the reaction time is reduced to 60-120 seconds while maintaining yields of 85-97% [15]. The microwave heating provides rapid and uniform energy distribution, enhancing the reaction kinetics and minimizing side reactions [16] [15].
The use of alternative base catalysts in solvent-free conditions has been extensively investigated. Anhydrous potassium carbonate has shown superior performance compared to traditional sodium hydroxide, achieving yields of 88-92% with improved product purity [12]. Fused barium hydroxide represents another effective catalyst system, providing yields of 85-90% under solvent-free conditions [12].
The workup procedure for solvent-free synthesis is considerably simplified compared to solution-phase reactions. The crude product is typically treated with dilute hydrochloric acid to neutralize the base catalyst, followed by vacuum filtration and drying [2]. Purification can be achieved through recrystallization from ethanol-water mixtures or by column chromatography when higher purity is required [2] [3].
The development of alternative catalytic systems has been instrumental in improving the efficiency and sustainability of 2-(3,4-Dimethoxybenzylidene)-1-indanone synthesis [17] [18] [19]. These advanced catalytic approaches offer enhanced yields, improved selectivity, and reduced environmental impact compared to traditional homogeneous base catalysis [20] [21].
Ionic liquid catalysis represents a significant advancement in sustainable synthesis methodologies [18] [22] [21]. Bronsted acidic ionic liquids, particularly [(HSO3)BBIM]HSO4, have demonstrated exceptional catalytic activity for chalcone synthesis, achieving yields up to 96% under solvent-free conditions [18]. The ionic liquid functions as both catalyst and reaction medium, providing a unique microenvironment that facilitates the condensation reaction [22]. The concentration effect of ionic liquids significantly influences reaction kinetics, with acetophenone:ionic liquid ratios of 1:1 achieving 96% yield within the first hour, while ratios of 15:1 require extended reaction times to achieve comparable yields [18].
Heterogeneous nanocatalysts have emerged as highly effective alternatives to traditional homogeneous catalysts [17] [19] [20]. Magnetic nano Fe3O4@ZIF-8 composites have shown remarkable catalytic activity, achieving yields of 89-94% for chalcone synthesis with excellent recyclability over multiple reaction cycles [17]. The magnetic properties of these catalysts enable facile separation and recovery through simple magnetic decantation, addressing the sustainability concerns associated with catalyst disposal [17].
Layered double hydroxide (LDH) supported on graphene nanocomposites represent another class of advanced heterogeneous catalysts [19]. These materials combine the basic properties of LDH with the high surface area and thermal conductivity of graphene supports, resulting in enhanced catalytic performance [19]. The LDH/graphene nanocatalysts achieve yields of 80-98% for chalcone synthesis while maintaining high mechanical strength and thermal stability [19].
Beta-cyclodextrin has been successfully employed as a supramolecular catalyst for indanone derivatives synthesis [23]. This green catalytic system operates effectively in aqueous media and solid-state conditions at room temperature, achieving yields of 85-95% with excellent recyclability over six consecutive cycles [23]. The cyclodextrin cavity provides a unique binding environment that enhances substrate selectivity and reaction efficiency [23].
Metal oxide heterogeneous catalysts, including magnesium oxide, zinc oxide, and mixed metal oxides, have demonstrated significant catalytic activity for aldol condensation reactions [17] [12]. These catalysts offer the advantages of easy separation, recyclability, and reduced environmental impact compared to homogeneous systems [17]. The surface basicity and acid-base properties of these materials can be tailored through preparation conditions and post-synthesis modifications [12].
The selection of optimal catalytic systems depends on multiple factors including reaction scale, desired yield, environmental considerations, and economic constraints. Comparative analysis reveals that ionic liquids and magnetic nanocatalysts offer the highest yields and recyclability, while beta-cyclodextrin provides the most environmentally benign option for smaller-scale applications [18] [19] [23].
The implementation of green chemistry principles in the synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone focuses on waste prevention, atom economy maximization, and the adoption of environmentally sustainable synthetic methodologies [24] [25] [26]. These approaches align with the fundamental tenets of green chemistry established by Anastas and Warner, particularly emphasizing waste prevention as the primary strategy for environmental protection [27].
Atom economy represents a critical metric for evaluating the efficiency of synthetic transformations [25]. The aldol condensation reaction for 2-(3,4-Dimethoxybenzylidene)-1-indanone synthesis exhibits excellent atom economy of 94%, calculated as the ratio of the molecular weight of the desired product (280 g/mol) to the total molecular weight of reactants (298 g/mol) [2] [25]. This high atom economy indicates that the majority of starting material atoms are incorporated into the final product, with only water elimination as the primary waste product [24] [25].
The Environmental Factor (E-factor), defined as the ratio of waste produced to desired product, serves as a comprehensive measure of synthetic efficiency [24] [28]. Traditional aldol condensation methods typically exhibit E-factors of 5-15 kg waste per kg product, primarily due to solvent usage and purification requirements [24]. In contrast, solvent-free methodologies achieve dramatically reduced E-factors of 0.5-2 kg waste per kg product, representing a 75-90% reduction in waste generation [24].
Process Mass Intensity (PMI) provides another valuable metric for assessing synthetic sustainability, encompassing all materials used in the process [24]. Conventional synthesis approaches exhibit PMI values of 6-16, while optimized solvent-free methods achieve PMI values of 1.5-3, indicating substantial improvements in material efficiency [24]. The reduction in PMI is primarily attributed to the elimination of organic solvents and the use of recyclable catalysts [24] [23].
Microwave-assisted synthesis contributes to waste minimization through enhanced energy efficiency and reduced reaction times [13] [14] [16]. The selective heating mechanism of microwave irradiation reduces energy consumption by 90% compared to conventional heating methods, while simultaneously improving reaction yields and reducing by-product formation [29]. The shortened reaction times (5-15 minutes versus 4-24 hours) also contribute to improved energy efficiency and reduced environmental impact [14] [15].
Ultrasound-assisted synthesis offers complementary advantages for waste minimization through cavitation-enhanced mass transfer and reaction acceleration [30] [31] [29]. The sonochemical activation achieves complete conversion within 10-30 minutes while maintaining high yields of 80-96% [29]. The enhanced crystallinity of products obtained through ultrasonic synthesis reduces purification requirements, further minimizing waste generation [29].
The implementation of recyclable catalyst systems represents a crucial strategy for waste minimization [17] [19] [23]. Magnetic nanocatalysts can be recovered and reused for multiple reaction cycles without significant loss of activity, reducing catalyst consumption by 80-90% compared to homogeneous systems [17]. Similarly, ionic liquid catalysts can be recovered and recycled over five consecutive cycles while maintaining catalytic performance [18] [21].
Water-based synthetic protocols offer significant environmental advantages by replacing organic solvents with benign aqueous media [23]. Beta-cyclodextrin-catalyzed synthesis in water achieves comparable yields to organic solvent systems while eliminating volatile organic compound emissions [23]. The aqueous workup procedures are simplified, reducing the need for organic solvent extraction and purification steps [23].
The integration of continuous flow processing represents an emerging approach for waste minimization in chalcone synthesis [32]. Flow chemistry enables precise control of reaction parameters, reduces residence times, and minimizes the formation of by-products [32]. The continuous nature of the process also facilitates real-time monitoring and optimization, contributing to improved process efficiency and reduced waste generation [32].
| Synthetic Method | Temperature (°C) | Reaction Time | Yield (%) | Catalyst/Base |
|---|---|---|---|---|
| Conventional Base-Catalyzed Aldol Condensation | 60-80 | 4-24 hours | 70-85 | Sodium Hydroxide |
| Solvent-Free Microwave-Assisted Synthesis | 80-160 | 5-15 minutes | 85-97 | Potassium Hydroxide/Potassium Carbonate |
| Ultrasound-Assisted Synthesis | 25-50 | 10-30 minutes | 80-96 | Potassium Hydroxide |
| Ionic Liquid Catalyzed Synthesis | 100-140 | 1-8 hours | 85-96 | Ionic Liquids (Various) |
| Heterogeneous Nano-Catalyst Method | 50-150 | 2-6 hours | 75-94 | Metal Oxide Nanoparticles |
| Catalyst Type | Reaction Medium | Yield (%) | Recyclability | Environmental Impact |
|---|---|---|---|---|
| Sodium Hydroxide (Traditional) | Ethanol/Methanol | 75-85 | No | Moderate |
| Anhydrous Potassium Carbonate | Solvent-Free | 88-92 | Limited | Low |
| Barium Hydroxide (Fused) | Solvent-Free | 85-90 | Limited | Low |
| Ionic Liquid [(HSO3)BBIM]HSO4 | Solvent-Free | 96 | Excellent (>5 cycles) | Very Low |
| Magnetic Nano Fe3O4@ZIF-8 | Ethanol | 89-94 | Excellent (>3 cycles) | Very Low |
| Layered Double Hydroxide/Graphene | Solvent-Free | 80-98 | Good (>4 cycles) | Very Low |
| Beta-Cyclodextrin | Water/Solid State | 85-95 | Excellent (>6 cycles) | Very Low |
| Synthetic Approach | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Consumption | Solvent Usage (mL/g product) | Process Mass Intensity |
|---|---|---|---|---|---|
| Traditional Aldol Condensation | 94 | 5-15 | High | 20-50 | 6-16 |
| Solvent-Free Synthesis | 94 | 0.5-2 | Low | 0 | 1.5-3 |
| Microwave-Assisted Synthesis | 94 | 1-3 | Medium | 5-15 | 2-4 |
| Ultrasound-Assisted Synthesis | 94 | 2-4 | Low | 10-25 | 3-5 |
| Nano-Catalyst Approach | 94 | 1-3 | Medium | 5-20 | 2-4 |